N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-12-8-9-13(22-2)15-14(12)18-17(24-15)19-16(20)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZXZACJAHSCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 4 and 7 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Benzamide Group: The final step involves the coupling of the benzo[d]thiazole derivative with 4-(methylthio)benzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its derivatives may serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzamide Derivatives with Thiazole Moieties
Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) () share structural similarities with the target compound. Key differences include:
- Substituent Effects : The target compound’s 4,7-dimethoxy groups contrast with the chloro, morpholine, or pyridyl substituents in analogs. Methoxy groups enhance solubility but may reduce membrane permeability compared to lipophilic chloro groups .
- Spectroscopic Data : Analogs in exhibit distinct $ ^1H $-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methylthio groups (δ 2.5–2.7 ppm). The target’s methylthio group is expected to resonate similarly, while its dimethoxy protons would appear as singlets near δ 3.8–4.0 ppm .
Table 1: Physical and Spectral Properties of Selected Analogs
Fused Heterocyclic Systems
While the target compound lacks a fused thiadiazole ring, its methylthio group and methoxy substituents may similarly modulate enzyme inhibition through hydrophobic interactions or hydrogen bonding .
Methylthio-Containing Derivatives
Compound 15 from (2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide) shares the methylthio-benzamide motif. The methylthio group likely enhances lipophilicity (clogP ≈ 3.5) and binding to hydrophobic enzyme pockets, as seen in docking studies for similar analogs . However, the target’s benzo[d]thiazole core may offer superior π-π stacking interactions compared to oxadiazole derivatives .
Research Findings and Implications
- The dimethoxy groups in the target may reduce cytotoxicity compared to halogenated analogs .
- Synthetic Challenges: The target’s 4,7-dimethoxy configuration requires regioselective synthesis, contrasting with simpler mono-substituted thiazoles in . Iodine-mediated cyclization (as in ) could be adapted for its synthesis .
- Thermodynamic Stability : The methylthio group’s electron-withdrawing effect may stabilize the amide bond against hydrolysis, a common issue in benzamide-based drugs .
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 342.40 g/mol
- CAS Number : 1215514-72-9
The compound features a benzo[d]thiazole moiety linked to a methylthio group and an amide functional group, which are significant for its biological activity.
This compound primarily functions as an inhibitor of histone deacetylases (HDACs) . HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can lead to:
- Reactivation of Tumor Suppressor Genes : This effect is particularly important in cancer therapy, where the reexpression of silenced tumor suppressor genes can induce apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Neurological Applications : Due to its ability to cross the blood-brain barrier, it is being explored for potential applications in neurological disorders.
In Vitro Studies
- Cancer Cell Lines : In studies involving various cancer cell lines, including breast and colon cancer cells, this compound demonstrated significant cytotoxic effects. The compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane depolarization and activation of caspases .
- Anti-inflammatory Activity : Research has indicated that this compound can reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory conditions .
- Neuroprotective Effects : Preliminary studies have shown that this compound may protect neuronal cells from oxidative stress-induced damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the benzo[d]thiazole ring or the methylthio group can significantly alter its potency and selectivity towards HDACs. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings enhances HDAC inhibitory activity .
- Hydrophobic Interactions : The hydrophobic nature of the methylthio group contributes to the compound's binding affinity to HDAC enzymes .
Case Study 1: Cancer Therapeutics
A study published in Cancer Research evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by glutamate toxicity, treatment with this compound led to a notable decrease in neuronal cell death. The study suggested that this compound could be developed further for therapeutic use in neurodegenerative diseases such as Alzheimer's .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide?
Synthesis optimization requires careful selection of reaction conditions, including solvents (e.g., dimethylformamide or dichloromethane), temperature control (40–80°C), and catalysts (e.g., triethylamine). Multi-step protocols often involve thiazole ring formation followed by acylation. Purification via column chromatography or HPLC is critical to achieve >90% purity. Reaction yields can be improved by monitoring intermediates using TLC and adjusting stoichiometric ratios .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while ¹H/¹³C NMR spectroscopy confirms structural integrity by identifying key protons (e.g., methoxy at δ 3.8–4.0 ppm) and carbons. Mass spectrometry (HRMS) validates molecular weight accuracy (e.g., [M+H]⁺ at m/z 387.12). Melting point analysis (e.g., 150–160°C) further corroborates consistency .
Q. How do functional groups like methoxy and methylthio influence the compound’s physicochemical properties?
The methoxy groups enhance solubility in polar solvents and bioavailability by forming hydrogen bonds, while the methylthio group increases lipophilicity, improving membrane permeability. These substituents also modulate electronic effects on the thiazole ring, affecting reactivity in downstream functionalization .
Advanced Research Questions
Q. How can researchers design biological assays to evaluate the compound’s interaction with cellular targets?
Use in vitro assays such as enzyme inhibition (e.g., kinase or protease targets) with IC₅₀ determination. Include positive controls (e.g., staurosporine for kinases) and validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cell-based assays (e.g., apoptosis via flow cytometry) should standardize incubation times (24–72 hrs) and concentrations (1–100 µM) .
Q. What strategies are recommended for resolving contradictions in reported biological activities across structurally similar derivatives?
Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing methylthio with sulfonyl). Validate assay conditions (e.g., pH, serum content) to rule out experimental variability. Computational docking studies can identify binding mode discrepancies caused by steric or electronic differences .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for benzothiazole derivatives like this compound?
SAR studies involve synthesizing derivatives with variations at the 4,7-methoxy and 4-(methylthio) positions. Test each analog for target affinity (e.g., IC₅₀ values) and correlate with electronic parameters (Hammett constants) or steric bulk (Taft indices). Molecular dynamics simulations predict binding stability to prioritize candidates for in vivo testing .
Q. How should reaction mechanisms be investigated for key synthetic steps, such as thiazole ring formation or acylation?
Use isotopic labeling (e.g., ¹⁸O in carboxyl groups) to track acyl transfer pathways. Isolate intermediates (e.g., thioamide precursors) via flash chromatography and characterize them via IR spectroscopy (C=O stretch at ~1680 cm⁻¹). Kinetic studies under varying temperatures and solvent polarities reveal rate-determining steps .
Q. What are the best practices for ensuring reproducibility in multi-step synthesis, particularly regarding solvent selection and catalyst use?
Document solvent purity (e.g., anhydrous DMF stored over molecular sieves) and catalyst batch consistency. Use inert atmospheres (N₂/Ar) for oxygen-sensitive steps. Validate reproducibility across ≥3 independent syntheses, reporting yield ranges (e.g., 75±5%) and purity metrics. Automated liquid handlers minimize human error in reagent dispensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
